molecular formula C12H13BrN2 B8325144 6-Bromo-2-cyclopropyl-1,4-dimethyl-1H-benzimidazole

6-Bromo-2-cyclopropyl-1,4-dimethyl-1H-benzimidazole

Cat. No. B8325144
M. Wt: 265.15 g/mol
InChI Key: HMBSUJNXUSJHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-cyclopropyl-1,4-dimethyl-1H-benzimidazole is a useful research compound. Its molecular formula is C12H13BrN2 and its molecular weight is 265.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-cyclopropyl-1,4-dimethyl-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-cyclopropyl-1,4-dimethyl-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Bromo-2-cyclopropyl-1,4-dimethyl-1H-benzimidazole

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

6-bromo-2-cyclopropyl-1,4-dimethylbenzimidazole

InChI

InChI=1S/C12H13BrN2/c1-7-5-9(13)6-10-11(7)14-12(15(10)2)8-3-4-8/h5-6,8H,3-4H2,1-2H3

InChI Key

HMBSUJNXUSJHDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2C)C3CC3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of cyclopropanecarboxylic acid (356 μl) and 5-bromo-N′,3-dimethylbenzene-1,2-diamine (600 mg) was added POCl3 (10 ml), and the mixture was heated at 120° C. After 3 h, the mixture was poured into saturated aqueous NaHCO3 solution, and extracted with EtOAc. The extract was washed with brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (hexane/EtOAc) to give the title compound (450 mg) as brown solid.
Quantity
356 μL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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